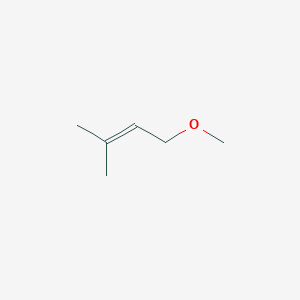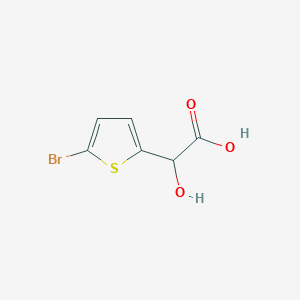
2-Bromo-4,4-difluorociclohexan-1-ona
Descripción general
Descripción
“2-Bromo-4,4-difluorocyclohexan-1-one” is a chemical compound with the CAS Number: 22515-19-1 . It has a molecular weight of 213.02 . The IUPAC name for this compound is 2-bromo-4,4-difluorocyclohexan-1-one .
Molecular Structure Analysis
The InChI code for “2-Bromo-4,4-difluorocyclohexan-1-one” is 1S/C6H7BrF2O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4,4-difluorocyclohexan-1-one” include a molecular weight of 213.02 . More detailed properties like melting point, boiling point, and density were not found in the available sources.Mecanismo De Acción
Target of Action
It is known to be a useful synthetic intermediate in organic chemistry and pharmaceutical research .
Mode of Action
As a synthetic intermediate, it likely interacts with other compounds to form more complex molecules, but the specifics of these interactions would depend on the particular synthesis pathway being used .
Biochemical Pathways
As a synthetic intermediate, its primary role is likely in the synthesis of other compounds rather than directly interacting with biological pathways .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is synthesized into .
Result of Action
As a synthetic intermediate, its effects would likely be indirect, resulting from the actions of the compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,4-difluorocyclohexan-1-one .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4,4-difluorocyclohexan-1-one has several advantages for lab experiments. 2-Bromo-4,4-difluorocyclohexan-1-one is relatively easy to synthesize and can be obtained in high yield and purity. 2-Bromo-4,4-difluorocyclohexan-1-one has also been shown to have good stability and solubility in a variety of solvents. However, there are also limitations to the use of 2-Bromo-4,4-difluorocyclohexan-1-one in lab experiments. 2-Bromo-4,4-difluorocyclohexan-1-one is a relatively new compound, and its toxicity and safety profile have not been fully established. In addition, 2-Bromo-4,4-difluorocyclohexan-1-one has limited availability and is relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for the research and development of 2-Bromo-4,4-difluorocyclohexan-1-one. One potential direction is the optimization of the synthesis method to improve yield and purity. Another potential direction is the evaluation of the toxicity and safety profile of 2-Bromo-4,4-difluorocyclohexan-1-one in animal models. In addition, further studies are needed to fully understand the mechanism of action of 2-Bromo-4,4-difluorocyclohexan-1-one and to identify potential drug targets. Finally, 2-Bromo-4,4-difluorocyclohexan-1-one could be further explored for its potential applications in other areas of medicinal chemistry, such as the development of new anti-inflammatory drugs or the treatment of other diseases.
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
“2-Bromo-4,4-difluorociclohexan-1-ona” se utiliza como intermediario en la síntesis orgánica . Desempeña un papel crucial en el desarrollo de diversos compuestos orgánicos, contribuyendo a la diversidad y complejidad de la química orgánica.
Intermediario Farmacéutico
Este compuesto también sirve como intermediario farmacéutico . Se utiliza en el desarrollo y producción de varios medicamentos, contribuyendo a los avances en los tratamientos y terapias médicas.
Antagonista del Receptor P2X7 que Penetra el SNC
Una aplicación específica de “this compound” es en la preparación de ciclohexilfluorotiazol acrilamida como antagonista del receptor P2X7 que penetra el SNC . Esto tiene implicaciones potenciales en el tratamiento de trastornos neurológicos.
Materia Prima Ascendente
“this compound” es una materia prima ascendente para varios otros compuestos . Por ejemplo, se utiliza en la producción de “4,4-Difluorociclohexilamina” y “Éster de pinacol del ácido 4,4-difluorociclohex-1-enilborónico”.
Producto Descendente
Este compuesto también es un producto descendente de varios otros compuestos . Por ejemplo, se puede producir a partir de “8,8-Difluoro-1,4-dioxaspiro[4.5]decano”, “Éster dietílico del ácido 4,4-difluoroheptanodióico”, y “Éster dietílico del ácido 4-oxoheptanodióico”.
Investigación de Laboratorio
“this compound” se utiliza en la investigación de laboratorio . Sus propiedades únicas lo convierten en una herramienta valiosa en diversos procedimientos y estudios experimentales.
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4,4-difluorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDECVWOYTPHXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290554 | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-19-1 | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22515-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,4-difluorocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide](/img/structure/B1654315.png)
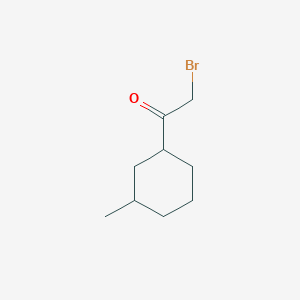
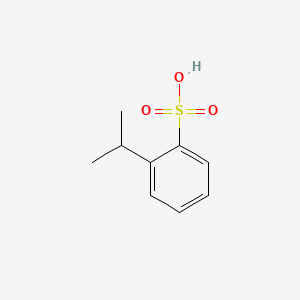
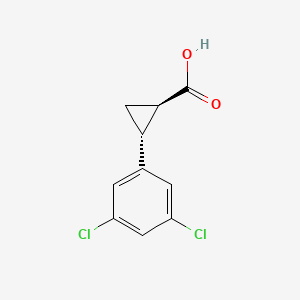
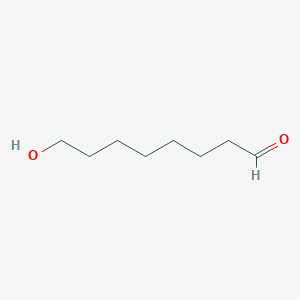
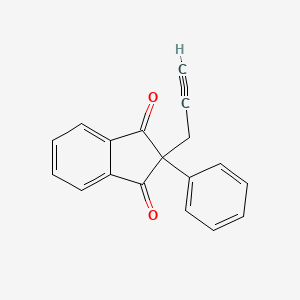
![1-[(1R,2R)-2-Pyridin-2-ylcyclopropyl]ethanone](/img/structure/B1654326.png)
